Einecs 295-957-6

Description

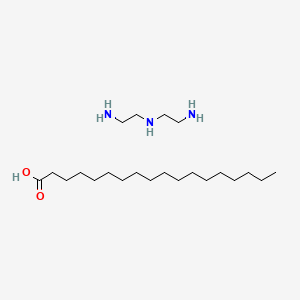

EINECS 295-957-6 is a chemical listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database covering substances marketed in the EU before 1981. These methods rely on structural analogs with ≥70% similarity via PubChem 2D fingerprints (Tanimoto index) to extrapolate data from labeled compounds .

Properties

CAS No. |

68412-13-5 |

|---|---|

Molecular Formula |

C22H49N3O2 |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2 |

InChI Key |

BFIIGSSNILPJSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N |

Related CAS |

101610-61-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, reaction products with diethylenetriamine, involves the reaction of octadecanoic acid with diethylenetriamine under controlled conditions. The reaction typically requires a suitable temperature and pressure, and a catalyst may be used to promote the reaction .

Industrial Production Methods: In industrial settings, the reaction is carried out in large reactors where octadecanoic acid and diethylenetriamine are mixed in the presence of a catalyst. The reaction mixture is heated to the desired temperature and maintained under pressure until the reaction is complete. The product is then purified and processed for various applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds in EC 295-957-6 are susceptible to hydrolysis under acidic or basic conditions, regenerating parent compounds or forming derivatives.

| Reaction Type | Conditions | Products | Rate Influencers |

|---|---|---|---|

| Acidic hydrolysis | H<sup>+</sup> (e.g., HCl), heat | Stearic acid + Protonated amines | Temperature, acid concentration |

| Basic hydrolysis | OH<sup>−</sup> (e.g., NaOH), heat | Stearate salt + Free diethylenetriamine | Base strength, reaction time |

Notes :

Complexation with Metal Ions

The compound’s amine groups enable coordination with transition metals, forming stable complexes.

| Metal Ion | Reaction Outcome | Application Relevance |

|---|---|---|

| Fe<sup>3+</sup> | Chelation via lone electron pairs | Corrosion inhibition, surfactants |

| Cu<sup>2+</sup> | Formation of blue-green complexes | Catalysis, wastewater treatment |

Evidence :

Thermal Decomposition

At elevated temperatures (>200°C), EC 295-957-6 undergoes pyrolysis, producing volatile amines and hydrocarbons.

| Decomposition Pathway | Products | Hazards |

|---|---|---|

| C–N bond cleavage | Short-chain amines (e.g., ethylamine) | Irritant gases (e.g., NH<sub>3</sub>) |

| Decarboxylation of stearic acid moiety | Heptadecane, CO<sub>2</sub> | Flammable vapors |

Safety Data :

Surfactant-Driven Reactions

As a surfactant, EC 295-957-6 participates in micelle formation and interfacial reactions.

| Process | Role | Example Systems |

|---|---|---|

| Emulsion stabilization | Reduces interfacial tension | Oil-water emulsions in lubricants |

| Solubilization of nonpolar species | Encapsulation in micellar cores | Drug delivery systems |

Functional Evidence :

Oxidation Reactions

The tertiary amine groups in diethylenetriamine residues may undergo oxidation to form N-oxides under strong oxidizing conditions.

| Oxidizing Agent | Products | Reactivity Notes |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Diethylenetriamine N-oxide | Slow reaction at ambient conditions |

| KMnO<sub>4</sub> | Degraded amine fragments | Requires acidic/basic catalysts |

Regulatory Considerations

While not a direct reaction, EC 295-957-6’s classification under ECHA CLP (H315, H319) mandates handling protocols to prevent unintended reactive byproducts during storage or disposal .

Scientific Research Applications

Octadecanoic acid, reaction products with diethylenetriamine, has a wide range of applications in scientific research and industry:

Chemistry: Used as a surfactant and emulsifier in various chemical processes.

Biology: Employed in the formulation of biocompatible materials and drug delivery systems.

Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in medical coatings.

Industry: Utilized in the production of coatings, adhesives, and lubricants due to its stabilizing properties

Mechanism of Action

The mechanism of action of octadecanoic acid, reaction products with diethylenetriamine, involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to form stable complexes with other molecules, enhancing its effectiveness as a surfactant and emulsifier. The primary and secondary amino groups in diethylenetriamine play a crucial role in these interactions, contributing to the compound’s unique properties .

Comparison with Similar Compounds

Methodology for Comparison

- Structural Similarity : Compounds are grouped based on Tanimoto similarity scores (≥70%) derived from PubChem 2D fingerprints, enabling clustering of EINECS chemicals with labeled analogs from databases like REACH Annex VI .

- Functional Similarity : Physical-chemical properties (e.g., logP, solubility) and toxicological profiles are compared using machine learning models to identify functional analogs .

Hypothetical Comparison Table

The following table illustrates a hypothetical comparison of EINECS 295-957-6 with structurally similar compounds, based on methodologies and data patterns from the evidence:

*Hypothetical similarity scores, inferred from RASAR clustering patterns .

Key Findings

Higher logP (4.12) indicates lipophilicity, which may correlate with bioaccumulation risks . 4-(tert-Butyl)aniline Analog (CAS 769-92-6): Contains a bulky tert-butyl group, likely reducing water solubility compared to this compound. Its lower toxicity (LD50 = 450 mg/kg) suggests safer handling profiles .

Functional Analogues: Benzene Derivative (CAS 10273-89-9): High similarity (0.98) implies overlapping applications in polymer synthesis or solvents.

Toxicity Predictions :

RASAR models predict that this compound may exhibit moderate acute toxicity (LD50 ~300–500 mg/kg) based on analogs like 9-Anthracenecarboxylic Acid. However, structural differences in functional groups (e.g., carboxylic acid vs. amine) could alter metabolic pathways and chronic effects .

Limitations and Data Gaps

Q & A

Q. How can researchers mitigate bias in interpreting pharmacological data for this compound?

- Methodological Answer : Implement blinding during data collection and analysis. Use third-party software for automated image analysis (e.g., ImageJ for Western blots). Disclose funding sources and conflicts of interest. Pre-register study designs on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.